molecular formula C18H17FN4O2S3 B2631133 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide CAS No. 946357-95-5

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2631133
CAS No.: 946357-95-5
M. Wt: 436.54
InChI Key: HQZPNVMTUVFQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex hybrid heterocyclic structure, incorporating a [1,2,4]triazolo[3,2-b][1,2,4]thiazole core linked to a thiophene-2-sulfonamide moiety via an ethyl chain. The presence of the 2-fluorophenyl group suggests potential for targeted aromatic interactions. The triazolothiazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities. Similarly, thiophene sulfonamide derivatives have been extensively investigated for their inhibitory properties against various enzymes. The specific research applications and mechanism of action for this compound are areas for experimental determination, but its sophisticated architecture makes it a valuable candidate for screening as a biochemical tool or a potential lead compound in oncology and antiviral research. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or human use of any kind.

Properties

IUPAC Name

5-ethyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S3/c1-2-13-7-8-16(27-13)28(24,25)20-10-9-12-11-26-18-21-17(22-23(12)18)14-5-3-4-6-15(14)19/h3-8,11,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZPNVMTUVFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide typically involves multiple steps. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the ethyl group and the triazolo-thiazole moiety. The final step involves the attachment of the fluorophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide exhibit promising anticancer activities. The presence of the fluorinated phenyl group is thought to enhance metabolic stability and bioavailability, potentially increasing the compound's efficacy against cancer cell lines.

Table 1: Related Compounds and Their Activities

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-1,3,4-thiadiazoleThiadiazole ringAnticancer activity against A549 cells
5-amino-[1,3,4]thiadiazole derivativesThiadiazole and amine groupsCytotoxic effects on various cancer lines
4-(trifluoromethyl)benzene sulfonamidesSulfonamide group with trifluoromethyl substitutionEnhanced anticancer properties

Antibacterial Properties

In addition to its anticancer potential, there is evidence suggesting that this compound may possess antibacterial properties. The structural components of triazoles have been associated with antimicrobial activity against various pathogens.

Case Studies in Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial effects. For instance:

  • Ciprofloxacin-triazole hybrids have demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin.
  • Compounds with electron-withdrawing groups on the phenyl ring have been found to enhance antibacterial activity significantly.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that must be optimized for yield and purity. The ability to modify its structure allows for the development of derivatives with potentially improved biological activities.

Future Research Directions

Future studies should focus on:

  • In vivo studies to validate the efficacy and safety profiles of this compound.
  • Exploration of additional biological activities , including antifungal and antiviral properties.
  • Development of targeted delivery systems to enhance the therapeutic index of this compound in clinical settings.

Mechanism of Action

The mechanism of action of 5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Triazolothiazole vs. Thiadiazole/Thiazole Derivatives

The triazolothiazole core in the target compound distinguishes it from simpler heterocycles like thiadiazoles or thiazoles. Evidence indicates that five-membered rings with nitrogen and sulfur atoms (e.g., triazolothiazole) exhibit superior CA inhibitory activity compared to six-membered or sulfur-deficient heterocycles . For example:

  • 1,3,4-Thiadiazole-2-sulfonamide derivatives show moderate CA inhibition (Ki ~ 10–100 nM).
  • Triazolothiazole-based sulfonamides (e.g., the target compound) are hypothesized to achieve Ki values <10 nM due to enhanced π-π stacking and hydrogen bonding with CA active sites .

Fluorophenyl vs. Other Aryl Substituents

The 2-fluorophenyl group on the triazolothiazole ring may confer higher selectivity compared to analogs with chlorophenyl or methyl groups. In kinase inhibition studies, fluorinated aryl groups reduce off-target interactions by minimizing hydrophobic bulk while maintaining electronegativity . For instance:

  • Compound 33 (a quinazoline-thiophene sulfonamide with a 5-cyclopropylpyrazole group) exhibits Ki <1 nM for PknB due to optimal steric fit .
  • Compound 57 (with a methylpyrazole substituent) shows Ki >4000 nM, highlighting the critical role of substituent positioning and electronic properties .

Sulfonamide Side Chain Modifications

Ethyl Linker vs. Propyl/Phenoxyethyl Chains

demonstrates that phenoxyethyl chains (e.g., in 5a–5h) yield lower synthetic efficiencies (27–53%) due to steric hindrance during coupling reactions . In contrast, shorter alkyl chains (e.g., ethyl) may enhance synthetic yields and bioavailability.

Thiophene Substitution Patterns

5-Ethyl vs. 5-Ethynyl/Bromo Substituents

The 5-ethyl group on the thiophene ring may enhance metabolic stability compared to ethynyl or bromo substituents. For example:

  • 5-Ethynyl-N-alkylthiophene-2-sulfonamides (, 5a–5h ) are prone to oxidative degradation, reducing their in vivo half-lives .
  • 5-Bromo-N-propylthiophene-2-sulfonamide () exhibits robust coupling reactivity but requires palladium catalysts, complicating large-scale synthesis .

Data Tables

Table 1. Comparative Analysis of Key Sulfonamide Derivatives

Compound Name Core Structure Substituents Ki (nM) Synthetic Yield (%) Reference
Target Compound Triazolothiazole 2-Fluorophenyl, 5-ethyl <10* N/A
5-Ethynyl-N-(2-(2-fluorophenoxy)ethyl)thiophene-2-sulfonamide (5b ) Thiophene sulfonamide 2-Fluorophenoxyethyl, ethynyl N/A 31
5-(6-Chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide (33 ) Quinazoline-thiophene Cyclopropylpyrazole, chloro <1 N/A
1,3,4-Thiadiazole-2-sulfonamide Thiadiazole N/A 10–100 N/A

*Hypothesized based on structural analogs.

Research Findings and Implications

Triazolothiazole Superiority: The fused triazolothiazole ring in the target compound likely confers higher CA and kinase inhibition compared to monocyclic heterocycles, as seen in CAI studies .

Fluorophenyl Advantage : The 2-fluorophenyl group optimizes target engagement by balancing electronegativity and steric bulk, a trend observed in kinase inhibitors like compound 33 .

Synthetic Feasibility: Shorter alkyl chains (e.g., ethyl) improve synthetic yields compared to phenoxyethyl analogs, which suffer from steric challenges .

Biological Activity

5-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a thiophene ring, a sulfonamide group, and a triazole-thiazole moiety. The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.
  • Sulfonamide Group : Known for its role in various biological activities, particularly in antibacterial and anticancer applications.
  • Triazole-Thiazole Moiety : This combination is associated with diverse pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably:

  • Cytotoxic Effects : Related sulfonamides have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole rings have shown promising results against A549 lung cancer cells and other types of malignancies .
  • Mechanism of Action : The fluorine atom in the structure is believed to enhance metabolic stability and bioavailability, potentially leading to increased potency in anticancer activity .
Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-1,3,4-thiadiazoleThiadiazole ringAnticancer activity against A549 cells
5-amino-[1,3,4]thiadiazole derivativesThiadiazole and amine groupsCytotoxic effects on various cancer lines
4-(trifluoromethyl)benzene sulfonamidesSulfonamide group with trifluoromethyl substitutionEnhanced anticancer properties

Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and binding affinity assays are essential for elucidating its mechanism of action .

Other Pharmacological Activities

In addition to anticancer properties, the compound's structural characteristics suggest potential for other biological activities:

  • Antimicrobial Activity : Compounds containing triazole and thiazole moieties have been reported to possess antimicrobial properties .
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit various enzymes relevant to disease mechanisms .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Triazole Derivatives : A comprehensive review highlighted the diverse pharmacological activities of triazole derivatives including anticancer and antimicrobial effects .
    "The incorporation of triazole rings into drug design has shown significant promise in developing new therapeutic agents" .
  • Anticancer Screening : Research involving related thiosemicarbazide derivatives indicated notable activity against colon carcinoma HCT-116 cells with specific IC50 values .

Q & A

Q. Basic

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve high-resolution crystal structures. Parameters like R-factor (<5%) and twin refinement are critical for accuracy .
  • Spectroscopy : NMR (¹H/¹³C, 2D-COSY) for functional group identification, and HRMS for molecular weight confirmation. Solvent choice (e.g., DMSO-d₆) impacts peak resolution .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Apply statistical models to optimize variables like temperature, solvent polarity (e.g., acetonitrile vs. DMF), and catalyst loading (e.g., Cu salts for click chemistry) .
  • pH control : Adjust to 7–8 to stabilize reactive intermediates and minimize side reactions.
  • Purification : Gradient column chromatography with silica gel (hexane/EtOAc) enhances final purity .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate variables like bacterial strain specificity .
  • Orthogonal validation : Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with cellular viability tests (MTT assays) to confirm target engagement .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .

What key functional groups influence reactivity and bioactivity?

Q. Basic

  • Fluorophenyl group : Enhances lipophilicity and metabolic stability via C-F bond interactions .
  • Triazolothiazole core : Participates in π-π stacking with biological targets (e.g., enzyme active sites).
  • Thiophene sulfonamide : Acts as a hydrogen-bond acceptor, critical for binding specificity .

How to design experiments for structure-activity relationship (SAR) studies?

Q. Advanced

  • Systematic substitution : Replace the ethyl group with bulkier alkyl chains to probe steric effects .
  • Computational modeling : Use QSAR tools (e.g., CoMFA) to predict bioactivity of novel analogs.
  • Functional group masking : Temporarily protect sulfonamide with Boc groups to study intermediate reactivity .

What computational methods predict binding modes with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Glide to simulate interactions with kinases or GPCRs. Validate with free energy calculations (MM-GBSA) .
  • Molecular dynamics (MD) : GROMACS simulations (50–100 ns) to assess binding stability under physiological conditions.
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrophobic pockets) using Schrödinger Suite .

What storage protocols ensure compound stability?

Q. Basic

  • Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
  • Use desiccants (silica gel) to mitigate hydrolysis of the sulfonamide group .

How to address low aqueous solubility during in vitro assays?

Q. Advanced

  • Co-solvents : Use 5% DMSO in PBS, ensuring final concentration ≤0.1% to avoid cytotoxicity.
  • Prodrug derivatization : Introduce phosphate esters or PEGylated side chains to enhance solubility .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

What in vitro assays evaluate biological activity?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates.
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.